molecular formula C11H11NO B1297661 1,2-Dimethyl-1H-indole-3-carbaldehyde CAS No. 38292-40-9

1,2-Dimethyl-1H-indole-3-carbaldehyde

Cat. No. B1297661
M. Wt: 173.21 g/mol
InChI Key: HYGUWHAXRMPCCP-UHFFFAOYSA-N
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Patent
US04664693

Procedure details

1,2-Dimethylindole-3-carboxaldehyde (mp 129° C.) was prepared from 1,2-dimethylindole following essentially the same procedure as that used for the preparation of 1,3-dimethylindole-2-carboxaldehyde referred to in (g) above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[CH3:11].CN1C2C(=CC=CC=2)C(C)=C1[CH:23]=[O:24]>>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH:23]=[O:24])=[C:3]1[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC2=CC=CC=C12)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=C(C2=CC=CC=C12)C)C=O
Step Three
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=C(C2=CC=CC=C12)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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